molecular formula C10H15ClO4 B13174679 Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13174679
M. Wt: 234.67 g/mol
InChI Key: VEDLUSLQTASZGE-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C10H15ClO4 and a molecular weight of 234.68 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a spiro[2.5]octane ring system. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chloro-4-methoxyphenol with a suitable spirocyclic precursor in the presence of a base and a chlorinating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Potassium permanganate, chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

    Acids and Bases: Hydrochloric acid, sodium hydroxide for hydrolysis reactions.

Major Products

The major products formed from these reactions include substituted derivatives, oxo derivatives, alcohol derivatives, and carboxylic acids .

Scientific Research Applications

Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.

    Biology: Investigated for its potential biological activities and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific combination of a chloro group and a methoxy group on the spirocyclic framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C10H15ClO4

Molecular Weight

234.67 g/mol

IUPAC Name

methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H15ClO4/c1-13-7-5-3-4-6-9(7)10(11,15-9)8(12)14-2/h7H,3-6H2,1-2H3

InChI Key

VEDLUSLQTASZGE-UHFFFAOYSA-N

Canonical SMILES

COC1CCCCC12C(O2)(C(=O)OC)Cl

Origin of Product

United States

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